5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A variety of benzenesulfonamides, including those with structural similarities to 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-methoxybenzenesulfonamide, have been synthesized and evaluated for their biological activities. These compounds have been explored for their anti-HIV and antifungal activities, showcasing the potential of sulfonamide derivatives in therapeutic applications. For instance, a series of N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides demonstrated in vitro anti-HIV and antifungal properties, highlighting the versatility of sulfonamide scaffolds in drug development (Zareef et al., 2007).
Antitumor Potential
Significant research has been dedicated to the antitumor potential of sulfonamide compounds, including studies on their ability to inhibit cell proliferation in various cancer cell lines. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have shown promising antitumor activities, contributing to the understanding of sulfonamides as potential antiproliferative agents (Owa et al., 2002).
Photochemical and Photodynamic Therapy Applications
The exploration of sulfonamides in the field of photochemical and photodynamic therapy (PDT) has led to the development of compounds with significant singlet oxygen quantum yields. For example, novel zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, exhibiting high singlet oxygen quantum yields suitable for PDT applications, demonstrating the potential of sulfonamide derivatives in the treatment of cancer (Pişkin et al., 2020).
Antimicrobial Activity
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have been investigated for their antimicrobial activities. These studies have resulted in the identification of novel compounds with effective action against a variety of bacterial and fungal pathogens, further emphasizing the role of sulfonamides in the development of new antimicrobial agents (Krátký et al., 2012).
Enzyme Inhibition for Alzheimer’s Therapy
The synthesis and evaluation of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have shown potential in enzyme inhibition, particularly targeting enzymes relevant to Alzheimer’s disease. These compounds have demonstrated inhibitory effects on acetylcholinesterase, suggesting a promising approach for the development of therapeutic agents for Alzheimer’s and other neurodegenerative diseases (Riaz, 2020).
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-21-8-7-12-9-13(3-5-15(12)21)16(22)11-20-26(23,24)18-10-14(19)4-6-17(18)25-2/h3-10,16,20,22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHLMTVBJJTGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.